molecular formula C7H7NO5S B2914142 2-Methanesulfonyl-5-nitrophenol CAS No. 1820684-10-3

2-Methanesulfonyl-5-nitrophenol

Cat. No. B2914142
CAS RN: 1820684-10-3
M. Wt: 217.2
InChI Key: HDHMWKLBELIIAO-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-5-nitrophenol is a chemical compound with the molecular formula C7H7NO5S . It has a molecular weight of 217.2 . The compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO5S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 . This indicates the presence of a nitro group (-NO2) and a methanesulfonyl group (-SO2CH3) on the phenol ring.

Scientific Research Applications

Chemical Synthesis

2-Methanesulfonyl-5-nitrophenol and related compounds serve as key intermediates in organic synthesis, facilitating the construction of complex molecules. For instance, methanesulfonic acid has been demonstrated as a highly effective catalyst in the one-pot synthesis of 2-substituted benzoxazoles, starting from 2-aminophenol and carboxylic acids. This methodology is compatible with a wide array of substituents, showcasing the versatility of sulfonate derivatives in synthesizing heterocyclic compounds (Kumar, Rudrawar, & Chakraborti, 2008).

Material Science

Sulfonamide derivatives, including those related to this compound, have been synthesized and investigated for their antibacterial properties. These studies extend the application of such compounds into the realm of material science, where antimicrobial properties are crucial for developing medical devices, coatings, and textiles. The structural and antibacterial activity studies of sulfonamide derivatives and their metal complexes open up avenues for novel antimicrobial materials (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Catalysis

The electrochemical studies of aryl sulfones with strong electron-withdrawing groups, akin to this compound, reveal their unique behavior in reduction reactions. Such compounds can serve as catalysts or intermediates in developing new electrochemical synthesis methods, highlighting the role of sulfone derivatives in catalysis and synthetic chemistry. These studies also underline the potential for utilizing these compounds in designing new electrochemical processes (Pilard, Fourets, Simonet, Klein, & Peters, 2001).

Structural and Spectroscopic Applications

Complexes involving sulfone derivatives provide insights into the intermolecular interactions and structural dynamics of chemical compounds. Studies on the complexes of sulfone derivatives with bases like triazabicyclo[4.4.0]dec-5-ene have contributed to understanding proton transfer mechanisms and hydrogen bonding, crucial for developing novel materials and catalysts. These insights are invaluable for designing molecules with tailored properties for specific applications (Binkowska et al., 2001).

properties

IUPAC Name

2-methylsulfonyl-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHMWKLBELIIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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